3-溴萘-1-醇

描述

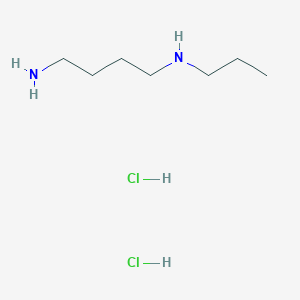

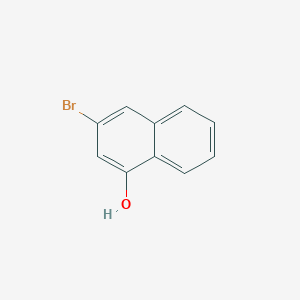

3-Bromonaphthalen-1-ol is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It contains a bromine atom and a hydroxyl group attached to the naphthalene ring system. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic compounds, including those with biological activity.

Synthesis Analysis

The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the reaction of diaryl-2,3-allenyl ethers with N-bromosuccinimide leads to the formation of highly functionalized 2-bromonaphthalenes, which could be further modified to produce 3-bromonaphthalen-1-ol derivatives . Another approach involves the oxidation and Claisen rearrangement of 1-methoxynaphthalene to yield 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones . Additionally, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one can be prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, was determined, showing the planarity of the bromophenyl group with the oxadiazole ring . Similarly, the crystal and molecular structure of 3-(p-bromophenyl)phthalide was solved, revealing the inclination of the phenyl ring to the fused-ring system . These studies provide insights into the geometric parameters that could be expected for 3-bromonaphthalen-1-ol.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the hydroxyl group. For instance, 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One was synthesized from 4-bromonaphthalen-1-ol, showcasing the compound's utility in constructing complex molecules with potential antimicrobial activity . Additionally, the preparation of bromo derivatives of 2-acetyl-1-naphthol demonstrates the versatility of brominated naphthalenes in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by the presence of the bromine atom and functional groups. The crystal structure of 1,4-dibromonaphthalene, for example, indicates that the bromine atoms can cause significant deviations from the aromatic plane, which could affect the compound's reactivity and physical properties . The synthesis and antimicrobial studies on new substituted 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety further illustrate the chemical reactivity of such compounds .

科学研究应用

磷光和分析应用

- 3-溴萘-1-醇因其室温磷光特性而受到研究。例如,1-溴萘(一种衍生物)在水性β-环糊精溶液中显示出强烈的磷光,这在分析化学中具有潜在的应用。该特性允许检测低浓度的 1-溴萘,表明其在灵敏分析方法中的效用 (Du 等人,1997)。

药物化学和抗菌活性

- 3-溴萘-1-醇衍生物已被合成并评估其抗菌活性。这些合成化合物显示出有希望的结果,表明它们在开发新的抗菌剂中具有潜在的应用 (Sherekar 等人,2021)。

客体-主体复合物形成

- 卤代萘(包括溴萘)与 β-环糊精的相互作用已被研究,揭示了客体-主体复合物形成的见解。这项研究表明在开发新材料和化学工艺方面具有潜在的应用 (Turro 等人,1982)。

化学合成和功能化

- 3-溴萘-1-醇用作各种合成化学反应中的起始原料或中间体。例如,它参与了高度功能化溴萘的合成,表明其在合成复杂有机分子中的作用 (Wang 等人,2014)。

分子相互作用研究

- 该分子已被用于研究分子相互作用,例如水溶液中包合物复合物的形成。这些研究为分子在各种环境中的行为提供了宝贵的见解 (Zhang 等人,1997)。

核磁共振光谱应用

- 它也是核磁共振光谱研究中感兴趣的主题,以了解液晶溶剂中分子的几何形状和取向。这项研究对先进光谱技术的开发具有影响 (Field 等人,1992)。

光致电子转移传感器

- 3-溴萘衍生物已被用于开发用于质子监测的磷光传感器,证明了其在传感器技术中的潜力 (Bissell & Silva, 1991)。

安全和危害

属性

IUPAC Name |

3-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAZQMOSZQCHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633876 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90767-17-2 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)